molecular formula C18H16O4 B2399103 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid CAS No. 307552-52-9

2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid

Cat. No.: B2399103
CAS No.: 307552-52-9
M. Wt: 296.322
InChI Key: SYSGXGXAOCWZNE-UHFFFAOYSA-N
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Description

The compound 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid features a benzofuran core substituted at positions 2, 3, and 5. Key structural attributes include:

  • Position 2: Methyl group.
  • Position 3: Carboxylic acid moiety.
  • Position 5: Bulky (2-methylphenyl)methoxy group.

Below, we compare it with structurally related benzofuran derivatives to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name

2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-5-3-4-6-13(11)10-21-14-7-8-16-15(9-14)17(18(19)20)12(2)22-16/h3-9H,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSGXGXAOCWZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid typically involves the following steps :

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.

    Attachment of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be attached through an etherification reaction using 2-methylbenzyl bromide and a base such as potassium carbonate.

Industrial Production Methods

These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid, have shown significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.

Case Study: Hepatocellular Carcinoma
A related compound demonstrated anti-metastatic effects by downregulating p53 and integrin α7, inhibiting epithelial–mesenchymal transition (EMT), and suppressing matrix metalloproteinase (MMP)-9 expression. This suggests that similar mechanisms may be applicable to the compound , highlighting its potential in cancer therapy.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Research Findings
A study synthesized various benzofuran derivatives and tested them for antimicrobial activity, revealing that certain derivatives showed effective inhibition against Candida strains with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .

Table of Biological Activities

Activity TypeTarget Organism/Cell TypeMinimum Inhibitory Concentration (MIC)
AnticancerHepatocellular CarcinomaNot specified
AntimicrobialStaphylococcus aureus100 μg/mL
AntifungalCandida albicans100 μg/mL

Pharmacological Mechanisms

The biological activities of this compound can be attributed to several pharmacological mechanisms:

  • Inhibition of Cell Proliferation : Induces apoptosis through intrinsic pathways.
  • Modulation of EMT Markers : Alters expression levels of E-cadherin and vimentin, affecting cell motility.
  • Antioxidant Activity : Protects normal cells from oxidative stress during therapeutic interventions.

Material Science Applications

Beyond biological applications, this compound is being explored for its potential use in material sciences due to its unique structural properties.

Polymer Chemistry

The compound can serve as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its functional groups allow for easy modification and incorporation into polymer matrices.

Nanotechnology

Research is ongoing into the use of this compound in creating nanomaterials for drug delivery systems, where its ability to encapsulate therapeutic agents could enhance bioavailability and reduce side effects.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Position 5 Substitutions

The target compound’s 5-[(2-methylphenyl)methoxy] group distinguishes it from analogs with alternative substituents:

Compound Position 5 Substituent Key Properties/Implications Reference
Target Compound (2-Methylphenyl)methoxy High lipophilicity; steric hindrance
Methyl 5-Methoxy Derivative () Methoxy (-OCH₃) Simpler substituent; antimicrobial activity
Sulfonamide Derivative () Phenylsulfonyl amino (-NHSO₂Ph) Enhanced hydrogen bonding; higher molecular weight (331.34 g/mol)
  • Target vs.
  • Target vs. Sulfonamide Derivative () : The sulfonamide group introduces strong hydrogen-bonding capacity, which may improve receptor binding but reduce metabolic stability due to increased molecular weight .
2.2 Position 2 Substitutions

Variations at position 2 modulate electronic and steric effects:

Compound Position 2 Substituent Key Properties/Implications Reference
Target Compound Methyl (-CH₃) Low steric demand; electron-donating
2-Phenyl Derivative () Phenyl (-Ph) Increased steric bulk; planar structure
Fluorophenyl Derivative () 2-Fluorophenyl (-C₆H₄F) Electronegative; halogen bonding potential
  • Target vs. 2-Phenyl Derivative () : The phenyl group’s bulkiness may hinder binding to compact active sites but improve crystallinity due to π-π stacking .
  • Target vs.
2.3 Position 3 Derivatives

The carboxylic acid at position 3 contrasts with other functional groups:

Compound Position 3 Substituent Key Properties/Implications Reference
Target Compound Carboxylic acid (-COOH) Ionizable; improves aqueous solubility
2-Methoxyethyl Ester () 2-Methoxyethyl ester (-COOCH₂CH₂OCH₃) Higher lipophilicity; prodrug potential
Methylsulfanyl Derivative () Methylsulfanyl (-SCH₃) Non-polar; thioether stability
  • Target vs. Ester Derivatives () : Esterification reduces solubility but enhances cell membrane penetration, a common strategy in prodrug design .
  • Target vs. Methylsulfanyl Derivative () : The thioether group lacks ionizability, favoring hydrophobic environments but limiting hydrogen-bonding interactions .

Physicochemical Properties

Property Target Compound Sulfonamide Derivative () 2-Phenyl Derivative ()
Molecular Weight (g/mol) ~330 (estimated) 331.34 ~350 (estimated)
Solubility Moderate (COOH) Low (sulfonamide) Low (phenyl)
LogP (estimated) ~3.5 ~4.0 ~4.2

The carboxylic acid group in the target compound balances solubility and lipophilicity, making it more drug-like than sulfonamide or ester derivatives.

Biological Activity

2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by the following molecular structure:

  • Molecular Formula : C23H22O4
  • Molecular Weight : 358.393 g/mol

Research indicates that this compound exhibits various biological effects primarily through modulation of ion channels and receptors. Notably, it has been studied for its interaction with TRPM3 (Transient Receptor Potential Melastatin 3) channels, which are implicated in pain perception and other sensory functions.

TRPM3 Modulation

In vitro studies have demonstrated that this compound can act as an agonist of TRPM3 channels, leading to increased calcium influx in cells. This mechanism is significant for developing treatments for conditions associated with nociceptive pain and other sensory disorders .

Biological Activity and Therapeutic Applications

The biological activities of this compound include:

  • Antinociceptive Effects : Studies have shown that the compound exhibits significant antinociceptive properties in animal models, suggesting potential use in pain management therapies .
  • Cytotoxicity Against Cancer Cells : Preliminary investigations indicate that this compound may possess cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and pancreatic cancer (PANC-1) cells. The structure-activity relationship suggests that modifications to the benzofuran moiety can enhance cytotoxicity .

Case Studies

Several case studies highlight the compound's potential:

  • Pain Management : A study evaluated the efficacy of this compound in a rodent model of neuropathic pain. Results indicated a dose-dependent reduction in pain behavior, supporting its role as a therapeutic agent for chronic pain conditions .
  • Cancer Research : In vitro assays revealed that the compound induced apoptosis in A549 cells through the activation of caspase pathways. This finding suggests its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveSignificant reduction in pain ,
CytotoxicityInduced apoptosis in cancer cells
TRPM3 AgonismIncreased calcium influx ,

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